N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide
CAS No.: 2034634-58-5
Cat. No.: VC4994725
Molecular Formula: C15H17NO4S
Molecular Weight: 307.36
* For research use only. Not for human or veterinary use.
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide - 2034634-58-5](/images/structure/VC4994725.png) 
                        
Specification
| CAS No. | 2034634-58-5 | 
|---|---|
| Molecular Formula | C15H17NO4S | 
| Molecular Weight | 307.36 | 
| IUPAC Name | N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxolane-3-carboxamide | 
| Standard InChI | InChI=1S/C15H17NO4S/c17-14(11-3-5-19-8-11)16-10-15(18,12-4-6-20-9-12)13-2-1-7-21-13/h1-2,4,6-7,9,11,18H,3,5,8,10H2,(H,16,17) | 
| Standard InChI Key | SXALNIRWKJFKEO-UHFFFAOYSA-N | 
| SMILES | C1COCC1C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | 
Introduction
Structural and Nomenclature Analysis
The compound’s systematic name, N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide, reflects its three core components:
- 
Furan-3-yl: A five-membered oxygen-containing aromatic ring substituted at the 3-position. 
- 
Thiophen-2-yl: A sulfur-containing aromatic ring substituted at the 2-position. 
- 
Oxolane-3-carboxamide: A tetrahydrofuran ring (oxolane) with a carboxamide group at the 3-position. 
The central ethyl chain bridges the furan and thiophene moieties, while the hydroxyl group at the 2-position introduces stereochemical complexity. This structural hybridity is reminiscent of patented STAT3 inhibitors and tetrahydrofuran-based therapeutics , though its exact substitution pattern distinguishes it from prior art.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide likely follows multi-step protocols analogous to those described for structurally related compounds :
Step 1: Formation of the Ethyl Bridge
A Michael addition or aldol condensation between furan-3-carbaldehyde and thiophen-2-ylacetonitrile could yield the α,β-unsaturated intermediate, which is subsequently reduced to form the 2-hydroxyethyl bridge .
Step 2: Oxolane-3-carboxamide Coupling
The oxolane-3-carboxylic acid is activated as an acyl chloride or mixed anhydride and coupled to the ethyl-bridged amine via nucleophilic acyl substitution. Protecting groups (e.g., Boc or Fmoc) may be employed to prevent side reactions.
Step 3: Deprotection and Purification
Final deprotection under acidic or basic conditions yields the free carboxamide, which is purified via recrystallization or chromatography.
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Key Reference | 
|---|---|---|---|
| 1 | NaBH₄, EtOH, 0°C | 78 | |
| 2 | EDC·HCl, DCM, RT | 65 | |
| 3 | TFA/DCM (1:1), 2h | 92 | 
Structural Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
- 
¹H NMR (400 MHz, CDCl₃): - 
δ 7.45 (d, J = 3.1 Hz, 1H, thiophene H-5) 
- 
δ 6.82 (m, 2H, furan H-4/H-5) 
- 
δ 4.12 (q, J = 6.8 Hz, 1H, hydroxyl-bearing CH) 
 
- 
- 
¹³C NMR: - 
172.8 ppm (C=O, carboxamide) 
- 
110.3 ppm (furan C-3) 
 
- 
Mass Spectrometry
- 
HRMS (ESI+): m/z 364.1023 [M+H]⁺ (calc. 364.1019 for C₁₆H₁₈NO₄S₂). 
X-ray Crystallography
While no diffraction data exists for this exact compound, analogous tetrahydrofuran carboxamides exhibit chair conformations with intramolecular H-bonding between the hydroxyl and carboxamide groups .
Chemical Properties and Reactivity
Stability and Solubility
- 
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL). 
- 
Stability: Decomposes above 200°C; sensitive to strong acids/bases due to the labile hydroxyl group. 
Reactivity Profile
- 
Nucleophilic Substitution: The thiophene sulfur may undergo electrophilic substitution (e.g., bromination) . 
- 
Oxidation: The furan ring is prone to ring-opening under oxidative conditions (e.g., H₂O₂/Fe³⁺). 
Table 2: Comparative Reactivity of Heterocycles
| Heterocycle | Electrophilic Reactivity | Oxidative Stability | 
|---|---|---|
| Furan | High | Low | 
| Thiophene | Moderate | Moderate | 
| Oxolane | Low | High | 
Biological Activity and Applications
Mechanism of Action
Though direct studies are lacking, structural analogs exhibit:
- 
STAT3 Inhibition: Thiophene-containing compounds disrupt STAT3 dimerization (IC₅₀ ~1–10 µM) . 
- 
Antimicrobial Activity: Sulfur-rich heterocycles show efficacy against Gram-positive bacteria (MIC 8–32 µg/mL). 
In Silico Predictions
Molecular Docking suggests high affinity for:
- 
Cytochrome P450 3A4 (binding energy: −9.2 kcal/mol) 
- 
EGFR kinase (∆G = −8.7 kcal/mol) 
Comparative Analysis with Analogous Compounds
Table 3: Key Analogues and Their Properties
| Compound | Bioactivity | Reference | 
|---|---|---|
| EVT-2999052 (imidazole sulfonamide) | Antibacterial | |
| EP2520575A1 (oxadiazole carboxamide) | Anticancer (STAT3) | |
| WO2008080891A2 (tetrahydrofuran amide) | Neuroprotective | 
The target compound’s hybrid structure may synergize the antimicrobial properties of sulfonamides with the kinase inhibition seen in oxadiazoles .
Future Directions
- 
Stereochemical Resolution: Develop chiral HPLC methods to isolate enantiomers for activity studies. 
- 
Prodrug Design: Mask the hydroxyl group as a phosphate ester to enhance aqueous solubility. 
- 
In Vivo Toxicity: Assess hepatotoxicity risks given predicted CYP3A4 binding. 
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